Methyl 6-bromo-2-fluoro-3-isopropoxybenzoate
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Overview
Description
Methyl 6-bromo-2-fluoro-3-isopropoxybenzoate is an organic compound with the chemical formula C11H12BrFO3 It is a derivative of benzoic acid, featuring bromine, fluorine, and isopropoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-2-fluoro-3-isopropoxybenzoate typically involves the esterification of 6-bromo-2-fluoro-3-hydroxybenzoic acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification steps may include distillation and crystallization to ensure the compound meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-2-fluoro-3-isopropoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Hydrolysis: Formation of carboxylic acids and alcohols.
Scientific Research Applications
Methyl 6-bromo-2-fluoro-3-isopropoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-2-fluoro-3-isopropoxybenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-2-fluoro-3-hydroxybenzoate
- Methyl 4-bromo-2-fluoro-6-hydroxybenzoate
- 6-Bromo-2-fluoro-3-methoxybenzoic acid
Uniqueness
Methyl 6-bromo-2-fluoro-3-isopropoxybenzoate is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
Molecular Formula |
C11H12BrFO3 |
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Molecular Weight |
291.11 g/mol |
IUPAC Name |
methyl 6-bromo-2-fluoro-3-propan-2-yloxybenzoate |
InChI |
InChI=1S/C11H12BrFO3/c1-6(2)16-8-5-4-7(12)9(10(8)13)11(14)15-3/h4-6H,1-3H3 |
InChI Key |
OMIYAKXJTBWBCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)Br)C(=O)OC)F |
Origin of Product |
United States |
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